molecular formula C13H15ClN4O B1415238 3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride CAS No. 2108848-06-0

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride

Cat. No.: B1415238
CAS No.: 2108848-06-0
M. Wt: 278.74 g/mol
InChI Key: DJMWWDOBIQEWHY-UHFFFAOYSA-N
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Description

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride is a useful research compound. Its molecular formula is C13H15ClN4O and its molecular weight is 278.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it may interact with kinases, which are crucial for phosphorylation processes, and inhibit their function, leading to altered cellular signaling pathways . Additionally, it can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, it affects metabolic pathways by inhibiting key enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Properties

IUPAC Name

10-phenyl-7-oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O.ClH/c1-2-4-9(5-3-1)13-11-8-18-12-7-14-6-10(12)17(11)16-15-13;/h1-5,10,12,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMWWDOBIQEWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCC3=C(N=NN23)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Reactant of Route 2
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Reactant of Route 3
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Reactant of Route 4
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Reactant of Route 5
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
Reactant of Route 6
3-Phenyl-6,7,8,8a-tetrahydro-4h,5ah-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.